
MraY-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MraY-IN-1, also known as compound 12a, is a potent inhibitor of the bacterial translocase enzyme MraY. This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound exhibits significant antibacterial activity against various bacterial strains, including Escherichia coli K12, Bacillus subtilis W23, and Pseudomonas fluorescens Pf-5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MraY-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are often proprietary and may involve complex organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions: MraY-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
MraY-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of bacterial translocase enzymes.
Biology: Investigated for its antibacterial properties and potential to combat antibiotic-resistant bacteria.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in antimicrobial research
Mecanismo De Acción
MraY-IN-1 exerts its effects by inhibiting the bacterial translocase enzyme MraY. This enzyme is responsible for transferring phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, an intermediate in peptidoglycan biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of the bacterial cell wall, leading to bacterial cell death .
Comparación Con Compuestos Similares
Muraymycin D2: Another potent inhibitor of MraY with a similar mechanism of action.
Caprazamycin: A nucleoside antibiotic that targets MraY.
Tunicamycin: Inhibits bacterial translocase enzymes and has a similar uridine moiety.
Uniqueness of MraY-IN-1: this compound is unique due to its specific structure and binding affinity for the MraY enzyme. It exhibits a distinct interaction pattern with the enzyme, making it a valuable tool for studying bacterial translocase inhibition and developing new antibacterial agents .
Propiedades
Fórmula molecular |
C35H46N3O5+ |
|---|---|
Peso molecular |
588.8 g/mol |
Nombre IUPAC |
[(5S)-5-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]-6-methoxy-6-oxohexyl]azanium |
InChI |
InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/p+1/t31-/m0/s1 |
Clave InChI |
IGPLRSHUMOVPOM-HKBQPEDESA-O |
SMILES isomérico |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
SMILES canónico |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


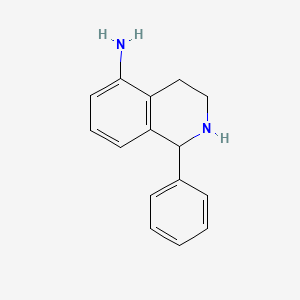
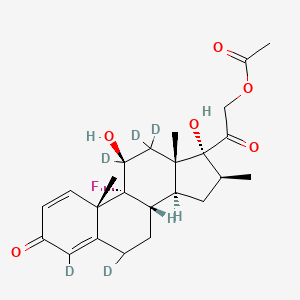
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
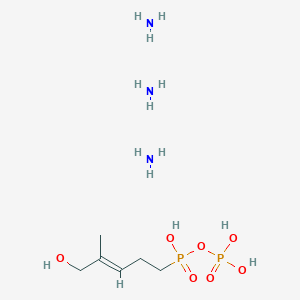
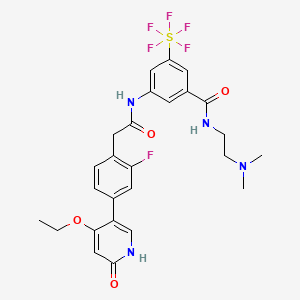
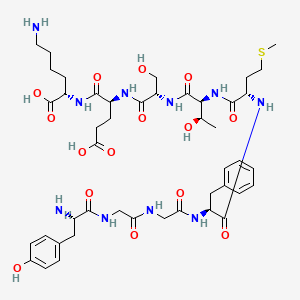

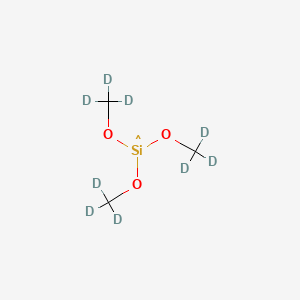
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
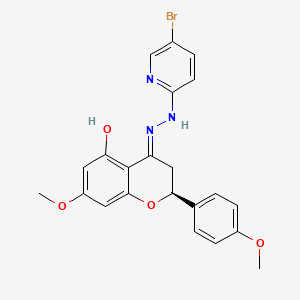
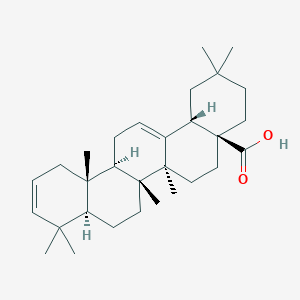
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
